1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)
Description
1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) is a tetrakis-imidazole derivative featuring a propane-1,3-diyl backbone. The central carbon (C2) is substituted with two imidazolylmethyl groups, while the terminal carbons (C1 and C3) each bear an imidazole moiety.
Properties
Molecular Formula |
C17H20N8 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[3-imidazol-1-yl-2,2-bis(imidazol-1-ylmethyl)propyl]imidazole |
InChI |
InChI=1S/C17H20N8/c1-5-22(13-18-1)9-17(10-23-6-2-19-14-23,11-24-7-3-20-15-24)12-25-8-4-21-16-25/h1-8,13-16H,9-12H2 |
InChI Key |
OSWWXNWCSXPFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(CN2C=CN=C2)(CN3C=CN=C3)CN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include imidazole and a suitable alkylating agent such as 1,3-dibromopropane.
Alkylation Reaction: Imidazole is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, 1,3-bis((1H-imidazol-1-yl)methyl)propane.
Cyclization: The intermediate compound undergoes cyclization to form the final product, 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The imidazole rings in the compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides.
Coordination: The compound can form coordination complexes with metal ions such as copper, silver, and cadmium.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) have been tested against various bacterial strains. A study demonstrated that certain imidazolidinone derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 80% compared to standard antibiotics like chloramphenicol . This highlights the potential of imidazole-based compounds in developing new antimicrobial agents.
Anticancer Potential
Imidazole derivatives have also been explored for their anticancer properties. A series of studies focused on the synthesis of imidazole-based compounds that showed cytotoxic effects against human solid tumors. The mechanism involves targeting specific metabolic pathways in cancer cells, leading to reduced viability without causing methemoglobinemia or hypoglycemia . The structural similarity of 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) to these effective compounds suggests its potential in anticancer drug development.
Catalysis
Photocatalytic Applications
The compound has been investigated for its role as a photocatalyst in degradation processes. In one study, imidazole-based coordination polymers were tested under UV light for the degradation of organic dyes. The results indicated that these compounds could effectively degrade methyl violet and rhodamine B under specific conditions . This application is particularly relevant in environmental chemistry for wastewater treatment and pollutant removal.
Material Science
Coordination Polymers
The structural properties of 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) allow it to form coordination polymers with various metal ions. These materials are being studied for their potential use in sensors and as catalysts due to their tunable properties and high surface area . The ability to modify the imidazole groups can lead to enhanced interactions with metal centers, making them suitable for diverse applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The imidazole rings in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Findings :
- Backbone Flexibility : The propane backbone in the target compound allows conformational flexibility, whereas benzene () or oxapropane () backbones impose rigidity or polarity, respectively .
- Denticity : The four imidazole groups in the target compound surpass the denticity of most analogs, enabling complex 3D coordination geometries. In contrast, benzimidazole derivatives () often prioritize π-stacking over multi-dentate binding .
- Steric Effects : Bulky substituents, such as benzotriazole in , enforce syn or anti conformations that influence crystal packing and metal-binding selectivity .
Coordination Chemistry
Imidazole and benzimidazole derivatives are prominent in coordination chemistry, but their behavior varies significantly:
- Target Compound : Expected to act as a tetradentate ligand, forming stable complexes with transition metals (e.g., Ni, Co). The branched structure may favor cage-like or polymeric architectures.
- Benzimidazole-Based Ligands: highlights a Ni(II) complex where benzimidazole’s extended π-system facilitates interligand stacking, stabilizing the octahedral geometry.
- Sulfur-Containing Analogs : Bis-benzimidazolylthio methane () preferentially coordinates soft metals (e.g., Ag⁺) via sulfur, whereas the target compound’s nitrogen-rich structure favors hard acids like Fe³⁺ or Cu²⁺ .
Electronic and Solubility Properties
- Electron-Donating Groups : The target compound’s imidazole rings are electron-rich, enhancing metal-ligand charge transfer. Methyl or propyl substituents () increase hydrophobicity, reducing aqueous solubility .
- Acidic Functional Groups : Carboxylic acid-functionalized derivatives () exhibit pH-dependent solubility and protonation states, unlike the target compound, which lacks ionizable groups .
- Conformational Polarity : The oxapropane backbone in introduces dipole moments, improving solubility in polar solvents compared to the purely hydrocarbon-based target compound .
Biological Activity
The compound 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole), also known as tetrakis(imidazol-1-ylmethyl)methane, is a synthetic organic molecule characterized by its imidazole functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C17H20N8
- Molecular Weight : 368.4 g/mol
- CAS Number : 860026-77-3
The structure features two imidazole rings connected by a propane linker, which may influence its biological interactions and properties.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with imidazole rings possess the ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
Imidazole compounds have been investigated for their anticancer properties. In vitro studies have shown that 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival suggests potential as a therapeutic agent against various cancers .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specific imidazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in various physiological processes and disease states. Such inhibition can lead to altered metabolic pathways, providing a basis for therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a comparative study of several imidazole derivatives, 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
A study focused on the effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment with the compound, indicating its effectiveness in inducing programmed cell death .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)?
Methodological Answer: A multi-step approach involving formaldehyde-mediated alkylation and cyclization is commonly employed. For example:
- Step 1: React 2,4,6-trimethylbenzaldehyde with excess formaldehyde (30% w/w) in methanol to form a Schiff base intermediate.
- Step 2: Introduce ammonium chloride (NH₄Cl) and additional formaldehyde under reflux (methanol, 24 hours) to facilitate cyclization into imidazole rings.
- Purification: Use silica gel flash chromatography (eluent: CH₂Cl₂/CH₃OH, 20:1) followed by recrystallization from CH₂Cl₂ to isolate crystalline product (yield: ~65%) .
Q. How is the compound structurally characterized to confirm purity and geometry?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolve bond lengths (e.g., C–C = 0.005 Å) and coordination geometry. Data collected at 293 K with Rigaku/MSC diffractometers, refined using SHELXTL (R factor = 0.064) .
- NMR spectroscopy: ¹H/¹³C NMR (300 MHz, CDCl₃) identifies proton environments (e.g., δ 7.28 ppm for imidazole protons) and carbon frameworks .
Advanced Research Questions
Q. How can catalytic applications of this compound be systematically evaluated?
Methodological Answer:
- Coordination chemistry: Screen transition metals (e.g., Ni²⁺, Zn²⁺) in DMF/MeOH mixtures to synthesize metal-organic frameworks (MOFs). Monitor catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) via GC-MS .
- Supramolecular assembly: Study hydrogen-bonding interactions (e.g., O–H⋯N, 2.89 Å) using XRD to design helical polymers or molecular tweezers for enantioselective recognition .
Q. What strategies resolve contradictions in spectroscopic data between synthesis batches?
Methodological Answer:
- Comparative analysis: Use high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., C₂₉H₂₁F₃N₂: 454.49 g/mol) and rule out byproducts .
- Kinetic studies: Vary reaction temperatures (50–100°C) and monitor intermediates via time-resolved FTIR to identify side reactions (e.g., over-alkylation) .
Q. How can computational modeling predict the compound’s reactivity in supramolecular systems?
Methodological Answer:
- DFT calculations: Optimize geometries at B3LYP/6-311G(d,p) level to predict binding energies (e.g., with aromatic guests) using Gaussian 16.
- Molecular docking: Simulate interactions with biological targets (e.g., CYP enzymes) using AutoDock Vina, correlating docking scores with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
